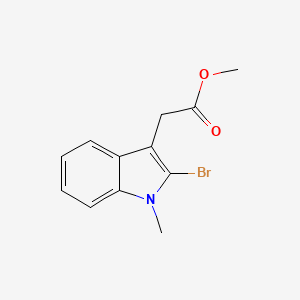

Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate

Description

Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is a brominated indole derivative featuring a methyl ester group at the acetate side chain and a methyl substituent on the indole nitrogen. Indole derivatives are widely studied for their biological activities, including anticancer, neuroprotective, and anti-proliferative properties, making this compound a candidate for pharmaceutical development .

Structure

3D Structure

Properties

CAS No. |

1260740-14-4 |

|---|---|

Molecular Formula |

C12H12BrNO2 |

Molecular Weight |

282.13 g/mol |

IUPAC Name |

methyl 2-(2-bromo-1-methylindol-3-yl)acetate |

InChI |

InChI=1S/C12H12BrNO2/c1-14-10-6-4-3-5-8(10)9(12(14)13)7-11(15)16-2/h3-6H,7H2,1-2H3 |

InChI Key |

JUGGRBGOKLZDPU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Br)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Catalyst-Free Acetylation Using (Diacetoxyiodo)benzene (DIB)

A catalyst-free method for introducing acetate groups at the 3-position employs (diacetoxyiodo)benzene (DIB) and potassium hydroxide in acetonitrile at 35°C. This protocol, optimized for 1H-indol-3-yl acetates, achieves yields of 76% within 1.5 hours. Applied to 2-bromo-1-methylindole, this method would involve stirring the substrate with DIB and KOH, followed by extraction and column purification.

Eschenmoser’s Salt-Mediated Formylation and Esterification

Eschenmoser’s salt (2-chloro-1,3-dimethylimidazolinium chloride) facilitates formylation at the 3-position, which is subsequently oxidized to acetic acid and esterified. For instance, treatment of 5-bromoindole with Eschenmoser’s salt in acetonitrile/acetic acid yields 2-(5-bromo-1H-indol-3-yl)acetonitrile, which is hydrolyzed to the carboxylic acid and esterified with methanol using thionyl chloride. Adapting this to 2-bromo-1-methylindole would require analogous steps, with yields dependent on bromine’s steric effects.

Sequential Functionalization: Integrated Synthetic Routes

A proposed integrated route combines bromination, N-methylation, and acetylation:

-

Bromination : 2-Bromoindole synthesis via directed ortho-metalation of N-TMS-indole, followed by bromine quenching.

This sequence avoids competing regioselectivity issues by performing bromination prior to N-methylation.

Comparative Analysis of Synthetic Methods

Optimization Challenges and Solutions

-

Regioselectivity in Bromination : Use of TMS protecting groups or bulky bases enhances 2-bromo selectivity.

-

Esterification Efficiency : DIB avoids costly catalysts, but requires rigorous exclusion of moisture.

-

Purification : Silica gel chromatography with triethylamine pretreatment minimizes decomposition of indole acetates.

Scalability and Industrial Applications

Large-scale synthesis (10 mmol) has been demonstrated for analogous compounds using acetonitrile as a solvent and HCl as a promoter . However, bromine handling requires specialized equipment due to toxicity. Industrial adoption may favor radical bromination for cost-effectiveness, despite lower yields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-bromo substituent serves as a prime site for nucleophilic substitution (SN2), enabling diverse derivatization. Key findings include:

-

Ammonolysis : Reacts with primary/secondary amines (e.g., benzylamine) in dimethylformamide (DMF) at 80°C to yield α-indolylacetamide derivatives (e.g., 4a , 90–91% yield) .

-

Azide Substitution : Treatment with sodium azide (NaN₃) in acetonitrile generates the corresponding azide intermediate, a precursor for click chemistry applications .

Mechanistic Pathway :

The reaction proceeds via a trigonal-bipyramidal transition state, where the nucleophile attacks the electrophilic C2 carbon anti-parallel to the leaving bromine atom. Steric hindrance from the adjacent methyl group slightly reduces reaction rates compared to non-methylated analogs .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, forming C–C bonds:

| Reaction Type | Conditions | Products/Yields | Key Citations |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | Biaryl derivatives (75–82%) | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | N-Aryl indoles (68–73%) |

Notable Example :

Coupling with phenylboronic acid under Suzuki conditions produces 2-phenyl-substituted indoles, which exhibit enhanced anticancer activity in cellular assays (HT-29: IC₅₀ = 0.86 μM) .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification:

-

Basic Hydrolysis : Reacts with NaOH in aqueous THF to form the carboxylic acid derivative (95% yield), a key intermediate for further amidation .

-

Acid-Catalyzed Transesterification : Treatment with ethanol/H₂SO₄ yields the ethyl ester analog, facilitating solubility modifications.

Comparative Reactivity :

The ester group’s electron-withdrawing effect stabilizes the indole’s aromatic system, reducing electrophilic substitution rates at C3 compared to non-esterified indoles .

Indole Ring Functionalization

The indole core participates in electrophilic substitutions, albeit with moderated reactivity:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively nitrates the C5 position (62% yield) due to steric and electronic effects from the bromine and ester groups.

-

Vilsmeier-Haack Reaction : Forms 3-formylindole derivatives (55% yield) using POCl₃/DMF, though competing ester hydrolysis occurs at elevated temperatures.

Comparative Reactivity Table

The bromine and ester groups critically influence reactivity compared to analogs:

| Compound | Bromine Position | Ester Group | Key Reactivity Difference |

|---|---|---|---|

| Methyl 2-(1-methyl-1H-indol-3-yl)acetate | None | Methyl | No SN2 substitution at C2 |

| Ethyl 2-(4-bromo-1H-indol-3-yl)acetate | C4 | Ethyl | Electrophilic substitution at C5 favored |

Synthetic Limitations and Challenges

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate serves as a crucial building block in the synthesis of various pharmaceutical compounds with potential antiviral , anticancer , and anti-inflammatory properties. The compound's ability to interact with biological targets allows it to modulate signaling pathways involved in cancer progression and apoptosis.

Case Study: Anticancer Activity

Research indicates that indole derivatives, including this compound, can inhibit cancer cell growth. For instance, studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Biological Studies

This compound is employed in biological studies to investigate indole-based signaling pathways and their implications for cellular processes. Its interaction with specific proteins or enzymes can influence various biological activities, making it a valuable tool for exploring mechanisms of action in cellular biology.

Mechanism of Action

The bromine atom enhances binding affinity to molecular targets, while the indole ring facilitates interactions through π-π stacking and hydrogen bonding. These interactions are critical for influencing pathways related to cell growth, apoptosis, and immune responses .

Chemical Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as nucleophilic substitution, oxidation, and reduction, leading to the formation of substituted indole derivatives or other biologically active compounds.

Synthetic Routes

The typical synthesis involves bromination of an indole precursor followed by esterification using reagents like N-bromosuccinimide (NBS) and methanol under acidic conditions. This method is often optimized for yield and purity in industrial settings .

Industrial Applications

Beyond its role in medicinal chemistry, this compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its unique reactivity allows for the development of specialized materials used in various industries.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is largely dependent on its interaction with biological targets. The bromine atom can enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. The indole ring structure allows for interactions with various receptors and signaling molecules, influencing pathways involved in cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs include halogen position (2-, 5-, or 6-bromo), substituents on the indole nitrogen (e.g., methyl), and functional groups on the acetate chain (e.g., oxo, amino). These modifications influence molecular weight, solubility, and reactivity.

Table 1: Comparative Analysis of Methyl 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetate and Analogs

*Predicted based on ethyl ester analogs.

Key Findings and Implications

Substituent Effects: Bromine at position 2 may reduce reactivity compared to 5- or 6-bromo isomers due to steric effects .

Functional Group Impact: Oxo or amino groups on the acetate chain modulate electronic properties and binding affinity to biological targets .

Synthetic Accessibility :

- Ethyl esters are more commonly reported, suggesting scalability challenges for methyl analogs .

Biological Activity

Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is a compound belonging to the indole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through various methods involving bromination and subsequent esterification of indole derivatives. The compound's structure features a bromine atom at the 2-position of the indole ring, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity Data

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | MSSA |

| Methyl 2-(6-bromo-1H-indol-3-yl)acetate | 8 | MRSA |

| Dibrominated bis(3′-indolyl) acetate | 4 | MSSA |

| Dibrominated bis(3′-indolyl) acetate | 8 | MRSA |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, comparable to other known indole derivatives. The compound's effectiveness against both MSSA and MRSA suggests its potential as a lead compound for developing new antibacterial agents .

Cytotoxicity and Anticancer Potential

In addition to its antibacterial properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HT29 (Colon Cancer) | 15 | Doxorubicin |

| MCF7 (Breast Cancer) | 20 | Cisplatin |

The IC50 values indicate that this compound shows promising cytotoxicity against colon and breast cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within bacterial and cancer cells. The presence of the bromine atom enhances its lipophilicity, facilitating membrane penetration and subsequent intracellular effects.

Research indicates that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, structure–activity relationship (SAR) studies have shown that modifications to the indole structure can significantly affect both antibacterial and anticancer activities .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the efficacy of this compound against clinical isolates of MRSA demonstrated a potent antibacterial effect, with MIC values indicating effective inhibition of bacterial growth. The study emphasized the need for further research into the compound's mechanism of action and potential for use in clinical settings .

Case Study 2: Cytotoxic Effects in Cancer Therapy

In vitro experiments assessing the cytotoxic effects of this compound on HT29 colon cancer cells revealed significant apoptosis induction. Flow cytometry analysis showed increased annexin V staining in treated cells compared to controls, indicating that the compound effectively triggers apoptotic pathways .

Q & A

Basic: What synthetic routes are commonly employed for Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate, and how are intermediates characterized?

Answer:

The synthesis typically involves bromination of 1-methylindole derivatives followed by esterification. For example, analogous compounds like (5-bromo-1H-indol-3-yl)-acetic acid methyl ester are synthesized via Friedel-Crafts alkylation or electrophilic substitution, with bromine introduced using N-bromosuccinimide (NBS) under controlled conditions . Key intermediates are characterized via -NMR to confirm substitution patterns (e.g., bromo and methyl group positions) and LC-MS for purity assessment. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is used for purification .

Basic: What spectroscopic techniques are critical for structural validation of this compound?

Answer:

- NMR Spectroscopy : - and -NMR confirm the indole backbone, bromine substitution, and ester group. For example, the methyl ester appears as a singlet (~3.6–3.8 ppm), while the indole C3 proton is deshielded due to bromine’s electron-withdrawing effect .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, with refinement using SHELXL . Software like WinGX aids in data processing and visualization .

- FT-IR : Confirms ester carbonyl (~1740 cm) and indole N-H stretches (~3400 cm) .

Advanced: How can researchers resolve contradictions between experimental and computational structural data?

Answer:

Discrepancies (e.g., bond angles or torsional strains) may arise from crystal packing effects or solvent interactions. Cross-validation strategies include:

- DFT Calculations : Compare optimized gas-phase structures (B3LYP/6-311++G(d,p)) with crystallographic data to identify environmental influences .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) affecting experimental conformations .

- Variable-Temperature NMR : Detects dynamic effects in solution that differ from solid-state structures .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving brominated indoles?

Answer:

- Bromination Control : Use NBS in anhydrous DMF at 0°C to minimize over-bromination .

- Protecting Groups : Protect the indole NH (e.g., with Boc) before esterification to prevent side reactions .

- Catalysis : Pd-mediated cross-coupling for regioselective functionalization (e.g., Suzuki-Miyaura for late-stage diversification) .

- In-line Analytics : Monitor reactions via TLC or HPLC-MS to identify bottlenecks (e.g., unreacted starting materials) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and goggles are mandatory. Use fume hoods to avoid inhalation of fine powders .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Consult SDS for specific antidotes (e.g., activated charcoal if ingested) .

- Waste Disposal : Halogenated waste containers for brominated by-products, per institutional guidelines .

Advanced: How can computational modeling predict this compound’s bioactivity?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging indole’s planar structure for π-stacking in hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., logP ~2.6 suggests moderate blood-brain barrier penetration) .

- QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with antimicrobial activity using training sets of analogous indoles .

Advanced: How are crystallographic disorders addressed during refinement?

Answer:

- Twinning Detection : SHELXL’s TWIN command identifies twinned crystals, and HKLF 5 data format refines twin laws .

- Occupancy Refinement : Partially occupied atoms (e.g., solvent molecules) are modeled with free variables, constrained to sum to 1.0 .

- Dynamic Disorder : For flexible groups (e.g., ester side chains), split positions are refined with distance restraints .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

- Exothermic Reactions : Bromination steps require temperature control (<10°C) to avoid runaway reactions .

- Purification : Column chromatography is impractical at scale; switch to fractional crystallization (e.g., ethanol/water mixtures) .

- By-product Management : Optimize stoichiometry to minimize di-brominated by-products, detected via GC-MS .

Advanced: How does steric hindrance from the 1-methyl group influence reactivity?

Answer:

- Electrophilic Substitution : The 1-methyl group directs bromination to C2 via steric blocking of C3, confirmed by NOESY correlations .

- Nucleophilic Attacks : The ester’s carbonyl is less accessible due to indole ring planarity, reducing hydrolysis rates (verified via pH-dependent stability studies) .

Basic: What analytical methods quantify purity and degradation products?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities at 254 nm .

- Karl Fischer Titration : Measures residual water (<0.5% w/w) to assess hygroscopicity .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for ester hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.